molecular formula C15H15N B14750280 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- CAS No. 2321-99-5

1-Naphthalenemethanamine, N-methyl-N-2-propynyl-

Katalognummer: B14750280
CAS-Nummer: 2321-99-5
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: KJQZIBPTNXRLEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenemethanamine, N-methyl-N-2-propynyl- is an organic compound with a complex structure that includes a naphthalene ring, a methanamine group, and a propynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The methanamine group is then introduced through a series of reactions, followed by the addition of the propynyl group. Common reagents used in these reactions include naphthalene, formaldehyde, and propargyl bromide. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenemethanone derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methanamine and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

    Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenemethanone derivatives, while substitution reactions can produce various halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-Naphthalenemethanamine, N-methyl-N-2-propynyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

    1-Naphthalenemethanamine: Lacks the methyl and propynyl groups, resulting in different chemical properties.

    N-Methyl-1-naphthalenemethylamine: Similar structure but without the propynyl group.

    N-Methyl-N-2-propynyl-1-indanamine: Shares the propynyl group but has a different core structure.

Uniqueness: 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- is unique due to the combination of its naphthalene ring, methanamine group, and propynyl group

Eigenschaften

CAS-Nummer

2321-99-5

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

N-methyl-N-(naphthalen-1-ylmethyl)prop-2-yn-1-amine

InChI

InChI=1S/C15H15N/c1-3-11-16(2)12-14-9-6-8-13-7-4-5-10-15(13)14/h1,4-10H,11-12H2,2H3

InChI-Schlüssel

KJQZIBPTNXRLEF-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)CC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.